molecular formula C18H24N4O3S B2742970 N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 1020454-21-0

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2742970
CAS RN: 1020454-21-0
M. Wt: 376.48
InChI Key: NNPWSNSETGMOAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis of key intermediates in the preparation of zolazepam, a tranquilizer for wild animals, was reconsidered . The preparation of the key intermediate involved the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . The products and side products were characterized via 1 H NMR, 13 C NMR, and GC-MS techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated . For instance, the structure of a compound synthesized in the preparation of zolazepam was confirmed via single crystal X-ray diffraction data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . The overall procedure for pyrazolodiazepinone synthesis such as zolazepam was synthesized via methyl amination of the key intermediate, acylation of the produced amino ketone by bromoacetyl bromide, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative, and cyclization to the diazepinones .

Scientific Research Applications

Synthesis and Characterization

Research on the synthesis and characterization of related compounds provides a foundation for understanding their potential applications. For instance, a study detailed the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, showing significant in vitro antitumor activity against certain cell lines, alongside a comprehensive theoretical and experimental study on their properties (Fahim & Shalaby, 2019). Another example involves the synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine, highlighting the significance of heterocyclic systems in increasing the ability to bind to active sites of enzymes, such as carbonic anhydrases (Komshina et al., 2020).

Biological Evaluation and Potential Applications

Several studies have evaluated the biological applications of related compounds. For example, the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides revealed their potential in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases, suggesting potential applications in medicinal chemistry (Saeed et al., 2015). Another study on pyrazole-sulfonamide derivatives demonstrated promising broad-spectrum antitumor activity, highlighting the potential of these compounds in cancer therapy (Mert et al., 2014).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives of heterocyclic compounds have been extensively researched for their role as inhibitors of human carbonic anhydrases, which are involved in various biochemical processes. The development of sulfonamides that can inhibit these enzymes suggests significant scientific interest due to their potential therapeutic applications, such as in the treatment of glaucoma, epilepsy, and altitude sickness (Komshina et al., 2020).

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-13-12-17(21(3)20-13)19-18(23)15-7-9-16(10-8-15)26(24,25)22-11-5-4-6-14(22)2/h7-10,12,14H,4-6,11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPWSNSETGMOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

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